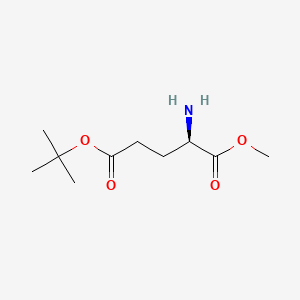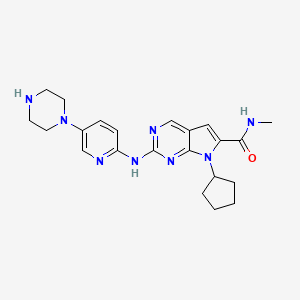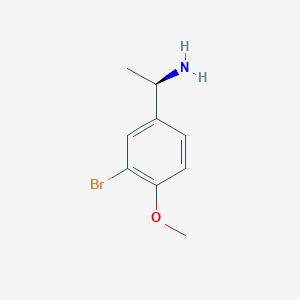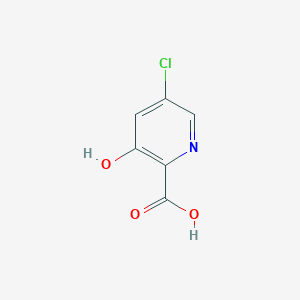
5-Chloro-3-hydroxypicolinic acid
Übersicht
Beschreibung
5-Chloro-3-hydroxypicolinic acid is a derivative of 3-Hydroxypicolinic acid . 3-Hydroxypicolinic acid is a member of the pyridine family and is used as a matrix for nucleotides in MALDI mass spectrometry analyses . The molecular formula of 5-Chloro-3-hydroxypicolinic acid is C6H5NO3 .
Molecular Structure Analysis
The molecular structure of 5-Chloro-3-hydroxypicolinic acid is similar to that of 3-Hydroxypicolinic acid, with a chlorine atom replacing a hydrogen atom . The IUPAC Standard InChI of 3-Hydroxypicolinic acid is InChI=1S/C6H5NO3/c8-4-2-1-3-7-5(4)6(9)10/h1-3,8H, (H,9,10) .Wissenschaftliche Forschungsanwendungen
1. Chemical Structure and Spectroscopy
5-Chloro-3-hydroxypicolinic acid, a derivative of monopyridine-carboxylic acids, has been studied for its chemical structure through UV spectroscopy. Research on similar compounds, like 5-hydroxypicolinic acid, reveals their ionization properties and the formation of hydrogen bonds in different states (Grachev, Zaitsev, Stolyarova, Smirnov, & Dyumaev, 1977)(Grachev et al., 1977).
2. Chelation and Proton-Related Reactions
A study using density functional theory explored the kinetics and thermodynamics of proton-related reactions of hydroxypicolinic acids, including derivatives like 5-hydroxypicolinate. This research is crucial in understanding the complexation behavior of these compounds with metals such as copper(II) (Yasarawan, Thipyapong, & Ruangpornvisuti, 2016)(Yasarawan et al., 2016).
3. Microbial Degradation
The microbial degradation of 5-hydroxypicolinic acid, a related compound, has been studied. The research identified a novel FAD-dependent monooxygenase (HpaM) in Alcaligenes faecalis JQ135, which is essential for the degradation process of these pyridine derivatives. This study contributes to understanding the molecular mechanisms of microbial degradation of pyridine compounds (Qiu, Liu, Zhao, Zhang, Cheng, Yan, Jiang, Hong, & He, 2017)(Qiu et al., 2017).
4. Complex Formation in Medicinal Chemistry
Research on hydroxypicolinic acids includes examining their ability to form complexes with various metals. For example, the study of cobalt(II) complexes with 6-hydroxypicolinic acid provides insights into the conformational behavior of these ligands in solid states (Kukovec, Popović, Pavlović, & Linarić, 2008)(Kukovec et al., 2008).
5. Photochemical Reactions
The photochemistry of related picolinic acids, like 6-chloro and 6-bromopicolinic acids, has been investigated, showing different photodehalogenation behaviors in various conditions. Such studies are significant for understanding the photochemical properties of chlorinated picolinic acids (Rollet, Richard, & Pilichowski, 2006)(Rollet et al., 2006).
Safety and Hazards
Wirkmechanismus
Target of Action
5-Chloro-3-hydroxypicolinic acid is a derivative of picolinic acid, which is known to be a bidentate chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body . Therefore, it can be inferred that 5-Chloro-3-hydroxypicolinic acid might interact with similar targets.
Mode of Action
Picolinic acid, a structurally similar compound, is known to form charge-neutral and lipophilic complexes with various metal ions in the body . This suggests that 5-Chloro-3-hydroxypicolinic acid might interact with its targets in a similar manner.
Biochemical Pathways
Picolinic acid, a related compound, is known to be a catabolite of the amino acid tryptophan through the kynurenine pathway . It’s plausible that 5-Chloro-3-hydroxypicolinic acid might be involved in similar biochemical pathways.
Result of Action
Picolinic acid has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects . It’s possible that 5-Chloro-3-hydroxypicolinic acid might have similar effects.
Action Environment
It’s known that microbial degradation of 5-hydroxypicolinic acid, a similar compound, occurs in the environment . This suggests that environmental factors such as microbial activity might influence the action of 5-Chloro-3-hydroxypicolinic acid.
Eigenschaften
IUPAC Name |
5-chloro-3-hydroxypyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-3-1-4(9)5(6(10)11)8-2-3/h1-2,9H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITICQDWLEYMJNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-hydroxypicolinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



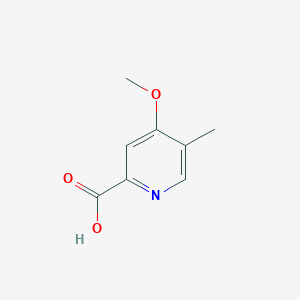


![4-Bromo-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B3179961.png)
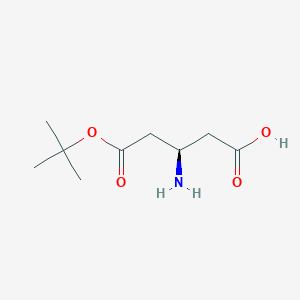
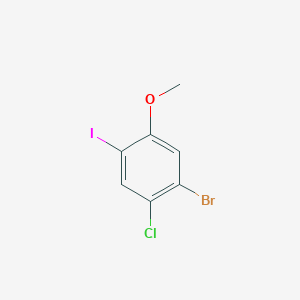
![6,8-Dibromo-2-phenylimidazo[1,2-a]pyrazine](/img/structure/B3179978.png)
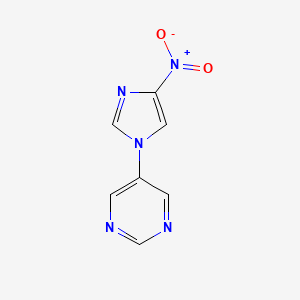
![Octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B3179986.png)

